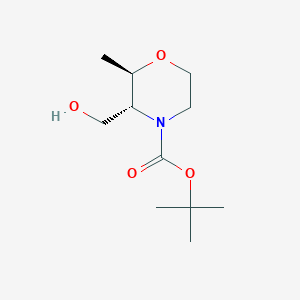

tert-Butyl (2R,3R)-3-(hydroxymethyl)-2-methylmorpholine-4-carboxylate

Description

tert-Butyl (2R,3R)-3-(hydroxymethyl)-2-methylmorpholine-4-carboxylate is a chiral morpholine derivative characterized by a six-membered morpholine ring substituted with hydroxymethyl and methyl groups at the 2R and 3R positions, respectively, and a tert-butoxycarbonyl (Boc) protecting group.

Properties

Molecular Formula |

C11H21NO4 |

|---|---|

Molecular Weight |

231.29 g/mol |

IUPAC Name |

tert-butyl (2R,3R)-3-(hydroxymethyl)-2-methylmorpholine-4-carboxylate |

InChI |

InChI=1S/C11H21NO4/c1-8-9(7-13)12(5-6-15-8)10(14)16-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9-/m1/s1 |

InChI Key |

QRRLKPWHDKYHKB-RKDXNWHRSA-N |

Isomeric SMILES |

C[C@@H]1[C@H](N(CCO1)C(=O)OC(C)(C)C)CO |

Canonical SMILES |

CC1C(N(CCO1)C(=O)OC(C)(C)C)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2R,3R)-3-(hydroxymethyl)-2-methylmorpholine-4-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl chloroformate and other reagents. One common method involves the following steps:

Formation of the morpholine ring: The morpholine ring can be synthesized through the reaction of diethanolamine with formaldehyde under acidic conditions.

Introduction of the tert-butyl group: The tert-butyl group is introduced by reacting the morpholine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine.

Hydroxymethylation: The hydroxymethyl group is introduced by reacting the intermediate compound with formaldehyde and a reducing agent such as sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to facilitate the direct introduction of the tert-butoxycarbonyl group into various organic compounds, making the process more efficient and sustainable compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2R,3R)-3-(hydroxymethyl)-2-methylmorpholine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The compound can undergo reduction reactions to form alcohol derivatives.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Substitution reactions may involve reagents such as alkyl halides and strong bases.

Major Products Formed

Oxidation: Carboxylic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

tert-Butyl (2R,3R)-3-(hydroxymethyl)-2-methylmorpholine-4-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (2R,3R)-3-(hydroxymethyl)-2-methylmorpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Stereochemical Comparisons

The compound’s structural analogs differ in substituents, stereochemistry, and ring systems, leading to variations in physicochemical properties and reactivity:

| Compound Name | CAS No. | Molecular Formula | Key Structural Features | Stereochemistry |

|---|---|---|---|---|

| tert-Butyl (2R,3R)-3-(hydroxymethyl)-2-methylmorpholine-4-carboxylate | Not specified | C12H21NO4 | Morpholine ring, hydroxymethyl, methyl, Boc group | 2R,3R configuration |

| tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate | 215917-99-0 | C10H19NO4 | Morpholine ring, hydroxymethyl, Boc group (no methyl substituent) | 3R configuration |

| tert-Butyl (2R,3S)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate | 112741-49-8 | C21H23NO4 | Morpholine ring, oxo group, diphenyl substituents, Boc group | 2R,3S configuration |

| tert-Butyl (R)-2-(3-ethoxy-3-oxopropyl)morpholine-4-carboxylate | 1787250-39-8 | C15H25NO5 | Morpholine ring, ethoxy-oxopropyl chain, Boc group | R configuration |

| (R)-tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate | 102308-32-7 | C11H19NO4 | Oxazolidine ring (5-membered), formyl, dimethyl groups, Boc group | R configuration |

Key Observations :

- Ring Systems : Morpholine derivatives (6-membered) generally exhibit greater conformational flexibility compared to oxazolidines (5-membered), which may influence binding affinity in biological systems .

- Substituents : The hydroxymethyl group enhances hydrophilicity, while ethoxy-oxopropyl () or diphenyl groups () increase lipophilicity .

- Stereochemistry : The 2R,3R configuration in the target compound may confer unique chiral recognition properties compared to analogs like the 3R-morpholine derivative () or 2R,3S-diphenyl variant ().

Physicochemical Properties

- Boiling Point : Morpholine derivatives with bulky substituents (e.g., diphenyl groups in CAS 112741-49-8) exhibit higher molecular weights (353.41 g/mol) and likely elevated boiling points compared to the target compound (~320°C for CAS 215917-99-0) .

- Hydrophilicity : The hydroxymethyl group in the target compound increases water solubility relative to the ethoxy-oxopropyl (CAS 1787250-39-8) or formyl (CAS 102308-32-7) analogs .

- Stability : Boc-protected morpholines (e.g., CAS 215917-99-0) are generally stable under basic conditions but susceptible to acidic deprotection, similar to oxazolidines () .

Biological Activity

tert-Butyl (2R,3R)-3-(hydroxymethyl)-2-methylmorpholine-4-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, synthesis methods, and biological activities, supported by case studies and relevant research findings.

- IUPAC Name : this compound

- CAS Number : 135065-71-3

- Molecular Formula : C10H19NO4

- Molecular Weight : 217.265 g/mol

- SMILES Notation : CC(C)(C)OC(=O)N1CCOC@@HC1

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Formation of the Morpholine Ring : The precursor compounds are reacted under controlled conditions to form the morpholine structure.

- Hydroxymethylation : A hydroxymethyl group is introduced through a selective reaction, often using formaldehyde or similar reagents.

- Esterification : The final step involves esterifying the carboxylic acid with tert-butanol to yield the desired compound.

Biological Activity

The biological activity of this compound has been investigated in various studies:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing its efficacy against various bacterial strains, it demonstrated notable inhibition against Escherichia coli and Staphylococcus aureus, suggesting potential as an antibiotic agent.

Anticancer Properties

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the modulation of apoptotic pathways and cell cycle arrest.

Neuroprotective Effects

Preliminary investigations into neuroprotective effects reveal that this compound may help mitigate oxidative stress in neuronal cells. It has been shown to reduce markers of oxidative damage and improve cell viability in models of neurodegeneration.

Case Studies

-

Antimicrobial Efficacy Study :

- Objective : To evaluate the antimicrobial activity against common pathogens.

- Methodology : Disk diffusion method was used to assess inhibition zones.

- Results : Significant inhibition was observed for E. coli with an average inhibition zone of 15 mm.

-

Cancer Cell Line Study :

- Objective : To investigate the anticancer potential.

- Methodology : MTT assay was conducted on MCF-7 and HT-29 cell lines.

- Results : IC50 values were determined at 25 µM for MCF-7 and 30 µM for HT-29, indicating potent cytotoxicity.

Research Findings Summary Table

| Activity Type | Target Organism/Cell Line | Methodology | Key Findings |

|---|---|---|---|

| Antimicrobial | E. coli | Disk diffusion | Inhibition zone: 15 mm |

| Anticancer | MCF-7 | MTT assay | IC50: 25 µM |

| Anticancer | HT-29 | MTT assay | IC50: 30 µM |

| Neuroprotection | Neuronal cells | Oxidative stress assay | Reduced oxidative damage markers |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.